Product packaging for 3-Chlorobenzoic Acid(Cat. No.:CAS No. 535-80-8)

3-Chlorobenzoic Acid

Cat. No.: B195631
CAS No.: 535-80-8
M. Wt: 156.56 g/mol
InChI Key: LULAYUGMBFYYEX-UHFFFAOYSA-N
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Description

Early Investigations into Chlorinated Aromatic Compounds

Early chemical research focused on the synthesis and characterization of chlorinated aromatic compounds due to their wide applicability. jalsnet.com Chlorination is a fundamental reaction in organic chemistry, yielding products that serve as intermediates for pharmaceuticals and fine chemicals. jalsnet.com Initial investigations explored various methods for chlorinating aromatic compounds, often under harsh chemical conditions. dtic.miljalsnet.com While many chlorinated aromatic hydrocarbons are considered xenobiotic (man-made), it was later discovered that over 1,500 halogenated compounds are produced naturally through biosynthesis or combustion. dtic.mil

Evolution of Research Focus and Methodologies

The focus of research has evolved significantly over time. Initial synthetic chemistry and characterization studies have given way to in-depth investigations of the environmental impact and degradation of these persistent compounds. researchgate.netnih.gov The development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS), has been crucial. nih.govdntb.gov.ua These methods allow for the precise measurement of the parent compound and its degradation intermediates, enabling detailed studies of metabolic pathways. nih.govdntb.gov.ua Early research often involved long-term enrichment cultures to isolate microorganisms capable of degrading these compounds from contaminated sites. dtic.mil More recent studies, however, have shown that bacteria capable of degrading compounds like 3-chlorobenzoic acid are widespread even in pristine, unexposed soil ecosystems, suggesting a natural preadaptation for this catabolic activity. dtic.mil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClO2 B195631 3-Chlorobenzoic Acid CAS No. 535-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorobenzoic acid
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InChI

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

LULAYUGMBFYYEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)O
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Molecular Formula

C7H5ClO2
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DSSTOX Substance ID

DTXSID9024770
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Molecular Weight

156.56 g/mol
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Physical Description

Crystals or fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline], Solid
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN 2850 PARTS COLD WATER; MORE SOL IN HOT WATER., SLIGHTLY SOL IN BENZENE, CARBON SULFIDE, PETROLEUM ETHER, CARBON TETRACHLORIDE; MORE SOL IN HOT BENZENE., SLIGHTLY SOL IN ALCOHOL AND ETHER., 450 mg/l at 15 °C in water., 0.45 mg/mL
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Density

1.496 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.496 AT 25 °C/4 °C
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Vapor Pressure

0.00233 [mmHg]
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Color/Form

CRYSTALS, PRISMS FROM WATER

CAS No.

535-80-8
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Melting Point

316 °F (NTP, 1992), 158 °C
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Significance of 3 Chlorobenzoic Acid As a Model Compound

Role in Studies of Microbial Degradation of Aromatic Chlorine Compounds

The microbial metabolism of this compound is a subject of considerable research interest. nih.gov Numerous bacterial strains have been isolated and identified for their ability to use this compound as their sole source of carbon and energy. nih.govnih.gov These studies are fundamental to understanding how microorganisms can transform toxic, persistent pollutants into less harmful substances. nih.gov

Biodegradation of this compound typically proceeds through a (chloro)catechol pathway, which is initiated by a dioxygenase enzyme. nih.gov However, alternative degradation routes via intermediates like 3-hydroxybenzoate or 4-hydroxybenzoate (B8730719) have also been identified. nih.gov Research has identified specific bacterial genera, such as Pseudomonas, Caballeronia, Paraburkholderia, and Cupriavidus, that are capable of degrading this compound. nih.govnih.gov

Table 1: Bacterial Strains Involved in this compound Degradation

Bacterial StrainKey FindingsReference
Pseudomonas putidaIsolated from a polluted river, capable of using 3-CBA as the sole carbon source. Degraded 100 mg/L of 3-CBA in 14 hours. nih.govresearchgate.net
Caballeronia 19CS4-2Isolated from soil, showed a high specific growth rate and degraded 5 mM of 3-CBA within 20-28 hours. nih.gov
Paraburkholderia 19CS9-1Isolated from soil, also demonstrated a high maximum specific growth rate and efficient degradation of 5 mM 3-CBA. nih.gov
Cupriavidus 19C6Isolated from soil, capable of degrading 3-CBA. nih.gov
Pseudomonas stutzeriGrowth was strongly inhibited by 3-CBA when grown on other substrates like glucose and biphenyl. nih.gov

Relevance to Polychlorinated Biphenyl (PCB) Degradation

The study of this compound is highly relevant to the degradation of PCBs, which are highly toxic and persistent environmental pollutants. taylorandfrancis.comresearchgate.net The microbial metabolism of PCBs is often incomplete, resulting in the accumulation of chlorobenzoic acids (CBAs) as dead-end products. researchgate.netelizadeuniversity.edu.ngunilag.edu.ng Therefore, the degradation of this compound is a critical step for the complete mineralization of certain PCB congeners. nih.gov

Interestingly, while being a product of PCB breakdown, this compound can also inhibit the degradation of PCBs. researchgate.netelizadeuniversity.edu.ng Studies have shown that among various mono- and dichlorobenzoates, 3-CBA acts as the strongest inhibitor of PCB biodegradation by certain bacterial strains. researchgate.netnih.govelizadeuniversity.edu.ng For example, the presence of 3-CBA was found to inhibit the growth of Ralstonia sp. SA-3 and Pseudomonas sp. SA-6 on monochlorobiphenyls by 82–90%. researchgate.netunilag.edu.ng This feedback inhibition is a significant factor in the persistence of PCBs in the environment and a key consideration for bioremediation strategies. elizadeuniversity.edu.ng

Table 2: Inhibitory Effect of 3-CBA on PCB Degradation

Bacterial StrainsPCB Congener(s)Inhibitory Effect of 3-CBAReference
Ralstonia sp. SA-3, Pseudomonas sp. SA-6Monochlorobiphenyls82-90% inhibition of growth; 71-88% inhibition of elimination rate. researchgate.netunilag.edu.ng
Pseudomonas stutzeriDi- and trichlorinated biphenylsHeavily inhibited elimination. nih.gov
Burkholderia cepacia JHR222-, 3-, and 4-chlorobiphenylUtilization inhibited by various chlorobenzoic acids. elizadeuniversity.edu.ng

Overview of Current Research Trajectories

Catalytic Transformations of this compound

Role in Baeyer-Villiger Oxidation (as a byproduct)

The Baeyer-Villiger oxidation is a significant organic transformation that converts ketones into esters or lactones, and aldehydes into esters. This reaction is widely employed in the synthesis of various chemical products, including pharmaceuticals and polymers vaia.compearson.comresearchgate.net. A common and historically significant reagent used for this oxidation is meta-chloroperoxybenzoic acid (m-CPBA) csbsju.eduyoutube.comchemicalbook.commasterorganicchemistry.comorganic-chemistry.org.

During the Baeyer-Villiger oxidation when m-CPBA is utilized as the oxidizing agent, This compound is consistently generated as a byproduct vaia.compearson.comcsbsju.eduyoutube.comchemicalbook.comvaia.compearson.comvaia.com. This occurs because the m-CPBA molecule, after donating its active oxygen atom to the carbonyl compound to facilitate the rearrangement and ester/lactone formation, is itself transformed into this compound chemicalbook.commasterorganicchemistry.com. The reaction mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by a rearrangement where one of the alkyl or aryl groups migrates to the oxygen atom. This process cleaves the weak O-O bond of the peroxy acid, yielding the ester/lactone product and the corresponding carboxylic acid, which in the case of m-CPBA is this compound csbsju.edumasterorganicchemistry.comadichemistry.com.

The formation of this compound as a byproduct is directly linked to the use of m-CPBA, which, while effective, presents safety challenges due to its shock sensitivity and potential for explosion vaia.compearson.comchemicalbook.comvaia.compearson.com. Consequently, the presence of this compound in reaction mixtures necessitates separation and disposal, contributing to waste streams.

In line with green chemistry principles, research has focused on developing alternative oxidation systems that avoid the generation of hazardous byproducts like this compound. Processes employing hydrogen peroxide as the oxidant, often in conjunction with suitable catalysts, are being explored as safer and more environmentally benign alternatives. These newer methodologies aim to produce water as the primary byproduct, thereby minimizing waste and improving process safety vaia.comvaia.comvaia.com.

Data Table: Byproduct Formation in Baeyer-Villiger Oxidation

Oxidizing AgentReaction TypePrimary Byproduct FormedNotes on Byproduct
meta-Chloroperoxybenzoic acid (m-CPBA)Baeyer-Villiger OxidationThis compoundWaste product; formation is inherent to the use of m-CPBA; m-CPBA itself is shock-sensitive and prone to explosion. vaia.compearson.comcsbsju.eduyoutube.comchemicalbook.commasterorganicchemistry.comvaia.compearson.comvaia.com
Hydrogen Peroxide (with suitable catalysts)Baeyer-Villiger OxidationWaterConsidered a greener alternative; avoids the formation of chlorinated benzoic acids and reduces safety hazards associated with peroxy acids. vaia.comvaia.comvaia.com
Peroxyacetic acid (PAA)Baeyer-Villiger OxidationAcetic acidGenerally considered less hazardous than m-CPBA, but still a peroxy acid. researchgate.netadichemistry.com
Trifluoroperacetic acid (TFPAA)Baeyer-Villiger OxidationTrifluoroacetic acidHighly reactive peroxy acid. researchgate.netadichemistry.com

Note: While other peroxy acids like peroxyacetic acid and trifluoroperacetic acid also yield their corresponding carboxylic acids as byproducts in the Baeyer-Villiger reaction, the prompt specifically focuses on this compound, which is intrinsically linked to the use of m-CPBA.

Compound List

this compound

meta-Chloroperoxybenzoic acid (m-CPBA)

Hydrogen peroxide

Peroxyacetic acid (PAA)

Trifluoroperacetic acid (TFPAA)

Identification and Characterization of this compound-Degrading Microorganisms

The isolation and characterization of microorganisms capable of degrading 3-CBA are fundamental to understanding and applying bioremediation strategies nih.govdtic.milnih.govsciengine.com.

Microorganisms capable of degrading 3-CBA are found in various environments, including those contaminated with industrial waste and petroleum products, as well as pristine soils nih.govdtic.milsciengine.comiaea.org. Studies have compared the diversity of 3-CBA degraders in contaminated sewage sludge and pristine soils, revealing that contaminated sites often harbor more diverse populations of degraders sciengine.com. However, the ability to mineralize 3-CBA has been observed to be widespread even in uncontaminated soils sciengine.com. For instance, bacteria have been isolated from soils polluted with petroleum waste deposition iaea.orgresearchgate.net.

A range of bacterial genera have been identified as significant degraders of 3-CBA. These include Caballeronia, Paraburkholderia, and Cupriavidus, from which strains have been isolated and characterized for their degradation properties nih.govnih.govresearchgate.net. Pseudomonas species, such as Pseudomonas putida, are also well-known for their ability to degrade 3-CBA, sometimes utilizing electron shuttle systems conicet.gov.arnih.gov. Rhodococcus species, like Rhodococcus erythropolis, have also demonstrated the capacity to grow on and degrade 3-CBA, often exhibiting psychrotolerant abilities beneficial for low-temperature bioremediation sciengine.com. Alcaligenes species have been noted for their ability to degrade 3-CBA via gentisate or protocatechuate pathways, particularly under low oxygen conditions oup.comasm.org.

Genomic analysis has been instrumental in identifying the genetic basis for 3-CBA degradation, focusing on specific catabolic gene clusters researchgate.netnih.govnih.govresearchgate.net. The cbe and tfd gene clusters are frequently implicated in the degradation of 3-CBA, often through the chlorocatechol ortho-cleavage pathway researchgate.netnih.govresearchgate.net. For example, strains Caballeronia 19CS4-2 and Paraburkholderia 19CS9-1 were found to possess both cbe and tfd gene clusters, suggesting their involvement in metabolizing 3-CBA via this pathway researchgate.netnih.govresearchgate.net. Strain Cupriavidus 19C6, while possessing cbe genes, lacked tfd genes, indicating a potentially different chlorocatechol degradation pathway researchgate.netnih.govresearchgate.net. Genomic studies also revealed putative genes for the metabolism of 3-hydroxybenzoate via the gentisate pathway in Cupriavidus 19C6 researchgate.netnih.govresearchgate.net.

Compound Table

Compound NameCAS Number
This compound535-80-8
3-Hydroxybenzoate99-06-9
Gentisate334-87-2
Protocatechuate99-50-3
3-Chlorocatechol608-25-3
4-Chlorocatechol700-13-0
Chloro-cis,cis-muconateN/A
MaleylacetateN/A
Benzoic acid65-85-0
4-Hydroxybenzoate (B8730719)99-96-7

The information provided in this article is based on current scientific understanding and research findings regarding the biodegradation and environmental fate of this compound.### 3. Biodegradation and Environmental Fate of this compound

This compound (3-CBA) is a significant environmental pollutant often generated during the breakdown of more complex chlorinated compounds, such as polychlorinated biphenyls (PCBs) conicet.gov.ar. Its presence in the environment poses risks, making the understanding of its biodegradation pathways and microbial degradation crucial for effective bioremediation strategies conicet.gov.arnih.gov. Microorganisms employ a variety of metabolic mechanisms to transform 3-CBA, typically involving the removal of the chlorine atom and the subsequent cleavage of the aromatic ring into less harmful substances researchgate.netchemicalbook.comnih.govoup.com.

Biodegradation Pathways

The microbial degradation of 3-CBA encompasses several distinct pathways, each characterized by specific enzymatic reactions and intermediate metabolites researchgate.netchemicalbook.comnih.govoup.com. These pathways generally involve either the direct elimination of the chlorine substituent or its initial modification into hydroxylated compounds.

The gentisate pathway offers an alternative route for 3-CBA degradation, particularly noted in certain bacterial species, especially under low-oxygen conditions researchgate.netoup.comresearchgate.netasm.org. This pathway initiates with the conversion of 3-CBA to 3-hydroxybenzoate (3-HB), which is then further metabolized to gentisate (2,5-dihydroxybenzoic acid) researchgate.netnih.gov. Gentisate is subsequently cleaved and integrated into central metabolic pathways. For instance, Alcaligenes sp. strain L6 has demonstrated the capacity to metabolize 3-CBA via the gentisate or protocatechuate pathways, diverging from the more commonly observed catechol route, particularly when isolated under reduced oxygen partial pressures oup.comasm.org.

Hydrolytic dehalogenation is a key process where the chlorine atom on the aromatic ring is directly substituted by a hydroxyl group, typically mediated by specific dehalogenase enzymes wur.nlepa.govfrontiersin.org. This mechanism can operate under both aerobic and anaerobic conditions. Under anaerobic conditions, reductive dehalogenation is prominent, where the chlorine atom is replaced by a hydrogen atom, ultimately yielding benzoic acid chemicalbook.comepa.govnih.govnih.gov. In some instances, hydrolytic dehalogenation involves the substitution of the halogen with a hydroxyl group, a process of interest for synthesizing hydroxylated aromatic compounds without direct oxygen involvement wur.nl. For example, Acinetobacter sp. 4CB1 has been shown to dehalogenate 4-CBA and 3,4-diCBA through a hydrolytic dehalogenase wur.nl.

Electron shuttle systems (ESS) play a significant role in enhancing the biodegradation of recalcitrant compounds like 3-CBA nih.govresearchgate.net. These systems facilitate electron transfer between electron donors and acceptors, thereby supporting microbial metabolism and the breakdown of pollutants nih.govresearchgate.net. Research involving Pseudomonas putida has indicated that ESS, utilizing citrate (B86180) and pyruvate (B1213749) as electron donors, can activate genes crucial for bacterial uptake, thereby facilitating the biodegradation of 3-CBA nih.govresearchgate.net. This synergistic approach, combining biodegradation with ESS, presents a promising strategy for the elimination of chlorinated aromatic compounds nih.gov.

Hydroxybenzoate Pathways

Identification and Characterization of this compound-Degrading Microorganisms

The isolation and characterization of microorganisms capable of degrading 3-CBA are fundamental to developing and implementing effective bioremediation strategies nih.govdtic.milnih.govsciengine.com.

Microorganisms adept at degrading 3-CBA can be found in a variety of environments, including those contaminated with industrial waste and petroleum products, as well as in pristine soils nih.govdtic.milsciengine.comiaea.org. Studies comparing the diversity of 3-CBA degraders in contaminated sewage sludge and pristine soils have shown that contaminated sites generally harbor more diverse populations of these microorganisms sciengine.com. Nevertheless, the capacity to mineralize 3-CBA has been observed to be widespread even in uncontaminated soils sciengine.com. Bacteria capable of degrading 3-CBA have been successfully isolated from soils contaminated with petroleum waste iaea.orgresearchgate.net.

A diverse array of bacterial genera has been identified as key degraders of 3-CBA. These include genera such as Caballeronia, Paraburkholderia, and Cupriavidus, from which specific strains have been isolated and characterized for their degradation capabilities nih.govnih.govresearchgate.net. Pseudomonas species, notably Pseudomonas putida, are also recognized for their efficiency in degrading 3-CBA, sometimes employing electron shuttle systems conicet.gov.arnih.gov. Rhodococcus species, including Rhodococcus erythropolis, have demonstrated the ability to utilize and degrade 3-CBA, often exhibiting psychrotolerant characteristics beneficial for bioremediation in colder climates sciengine.com. Furthermore, Alcaligenes species are noted for their degradation of 3-CBA through gentisate or protocatechuate pathways, particularly under conditions of low oxygen availability oup.comasm.org.

Genomic analysis has proven essential in elucidating the genetic underpinnings of 3-CBA degradation, with a particular focus on identifying specific catabolic gene clusters researchgate.netnih.govnih.govresearchgate.net. The cbe and tfd gene clusters are frequently associated with 3-CBA degradation, often operating through the chlorocatechol ortho-cleavage pathway researchgate.netnih.govresearchgate.net. For instance, strains such as Caballeronia 19CS4-2 and Paraburkholderia 19CS9-1 were found to possess both cbe and tfd gene clusters, suggesting their involvement in the metabolic breakdown of 3-CBA via this pathway researchgate.netnih.govresearchgate.net. Conversely, strain Cupriavidus 19C6, while containing cbe genes, lacked tfd genes, indicating a potentially distinct chlorocatechol degradation pathway researchgate.netnih.govresearchgate.net. Genomic investigations have also identified putative genes associated with the metabolism of 3-hydroxybenzoate via the gentisate pathway in Cupriavidus 19C6 researchgate.netnih.govresearchgate.net.

Environmental Factors Influencing Biodegradation

The rate and extent of this compound biodegradation are significantly influenced by various environmental conditions, primarily temperature, pH, and the presence of other chemical substances. Microorganisms capable of degrading 3-CBA, such as certain species of Pseudomonas and Aeromonas, exhibit varying optimal conditions for their metabolic activities researchgate.netconicet.gov.arjbarbiomed.com.

Temperature and pH Effects

Temperature: Temperature plays a critical role in microbial activity and, consequently, in the biodegradation rates of organic pollutants. Studies have indicated that different bacterial strains have specific temperature optima for degrading 3-CBA. For instance, Pseudomonas putida has shown effective degradation at 28 °C conicet.gov.arresearchgate.net, while Brevibacterium species involved in the degradation of related compounds like 3,4-dichlorobenzoic acid performed optimally at 37 °C jbarbiomed.com. Aeromonas hydrophila demonstrated optimal degradation of 2-chlorobenzoic acid at 25 °C jbarbiomed.com. These findings highlight that optimal temperatures for biodegradation can vary depending on the specific microbial consortium or isolate involved.

pH: The pH of the environment is another significant factor affecting the activity of biodegrading microorganisms. This compound itself is a weak acid with a pKa of approximately 3.82 nih.gov. Microbial degradation studies have reported optimal pH ranges for 3-CBA degradation. For example, Pseudomonas putida can degrade this compound in a pH range between 6 and 9 conicet.gov.ar. Studies on related compounds suggest optimal pH values around 7.0 to 7.5 for certain bacterial strains jbarbiomed.comjbarbiomed.comccsenet.org. Deviations from these optimal ranges can lead to reduced degradation rates or complete inhibition of microbial activity.

Microbial StrainOptimal Temperature (°C)Optimal pHReference
Pseudomonas putida286-9 conicet.gov.arresearchgate.net
Brevibacterium spp.377.0-7.5 jbarbiomed.com
Aeromonas hydrophila257.0 jbarbiomed.com
Corynebacterium jeikeium377.5 ccsenet.org

Impact of Other Pollutants

The presence of other chemical compounds in the environment can either enhance or inhibit the biodegradation of this compound. Co-substrates, such as glucose or sodium acetate, have been investigated for their impact on the degradation process. Some studies suggest that readily metabolizable substrates like glucose or sodium acetate, when present at moderate concentrations (e.g., 100 mg L⁻¹), did not negatively affect the biodegradation efficiency of this compound by Pseudomonas putida conicet.gov.arresearchgate.net. This implies that these compounds might not interfere with the metabolic pathways responsible for 3-CBA degradation or may even provide supplementary energy sources that indirectly support the process. However, the impact of other pollutants can be complex and highly dependent on their chemical nature and concentration. For instance, the presence of other chlorobenzoic acids or chlorinated compounds could potentially lead to competitive inhibition or the formation of more recalcitrant intermediates jbarbiomed.comresearchgate.net.

Detection in Environmental Matrices

This compound has been detected in various environmental compartments, indicating its potential for widespread distribution and persistence. Its presence is often linked to industrial activities, agricultural runoff, or as a breakdown product of more complex chlorinated compounds researchgate.netnih.gov.

Soil and Groundwater Contamination

This compound has been identified in soil and groundwater at contaminated sites ontosight.aiijbpas.comresearchgate.net. Its mobility in soil is influenced by its water solubility and adsorption characteristics, suggesting it can potentially leach into groundwater nih.govnih.gov. The isolation of 3-CBA degrading bacteria from soil and groundwater further supports its presence and microbial transformation in these matrices ijbpas.comnih.gov.

Presence in Drinking Water Supplies

Qualitative detection of this compound has been reported in United States drinking water supplies nih.govnih.gov. While specific concentrations are not always detailed in these reports, its presence in drinking water highlights the need for effective water treatment processes to remove such organic contaminants.

Occurrence in Industrial Effluents and Rivers

Industrial effluents and surface waters are significant pathways for the environmental entry of this compound researchgate.netnih.gov. Studies have investigated the degradation of 3-CBA in polluted waters and synthetic effluents, often using strains isolated from contaminated rivers conicet.gov.arresearchgate.netresearchgate.netresearcher.life. The widespread contamination of industrial effluents and rivers by 3-CBA underscores its release from manufacturing processes and its persistence in aquatic environments researchgate.net.

Remediation Strategies Based on Biodegradation

The remediation of environments contaminated with this compound (3-CBA) increasingly relies on harnessing microbial catabolic capabilities nih.govmdpi.com. These strategies aim to accelerate the natural biodegradation processes or introduce specialized microorganisms to efficiently break down 3-CBA into less harmful substances nih.govmdpi.com. Key approaches include bioaugmentation, biostimulation, and the use of engineered microbial systems or synergistic biological treatments mdpi.comnih.gov.

Bioaugmentation and Biostimulation

Bioaugmentation involves the introduction of specific microbial strains or consortia known for their ability to degrade 3-CBA into contaminated sites mdpi.commdpi.comresearchgate.net. This is particularly effective when indigenous microbial populations are insufficient or inactive mdpi.com. Research has shown that specific strains can achieve high removal efficiencies nih.govmdpi.com. For instance, bacterial strains such as Pseudomonas putida, Bacillus mucilaginosus, and Rhodococcus opacus have demonstrated significant capabilities in degrading 3-CBA nih.govnih.govmdpi.comresearch-nexus.netconicet.gov.arresearchgate.netiaea.org. For example, an indigenous strain of Pseudomonas putida was reported to degrade 100 mg/L of 3-CBA within 14-28 hours, achieving over 90% compound and chemical oxygen demand (COD) removal conicet.gov.arresearchgate.net. Some strains, like Bacillus mucilaginosus MAM-24, initiate the crucial dechlorination step, converting 3-CBA to benzoic acid research-nexus.net.

Biostimulation, conversely, focuses on enhancing the activity of existing microbial communities by providing optimal environmental conditions or essential nutrients nih.govresearchgate.net. This can include the addition of electron donors, such as citrate and pyruvate, which act as electron shuttle systems (ESS) to facilitate the degradation process for bacteria like Pseudomonas putida nih.gov. The effectiveness of biostimulation is influenced by various factors, including pH, temperature, and the presence of other substrates or co-contaminants mdpi.comresearchgate.netnih.gov. For example, optimal pH for most bioremediation processes is typically between 5.5 and 8, and temperature plays a critical role, with some bacteria exhibiting optimal growth and degradation at 37°C researchgate.netjbarbiomed.com.

Synergistic and Engineered Approaches

Beyond single-strain applications, consortium-based approaches and plant-microbe interactions are also explored researchgate.netnih.gov. For instance, a consortium comprising Elymus dauricus and bacterial strains Pseudomonas aeruginosa R75 and Pseudomonas savastanoi CB35 was found to remove a significant amount of 3-CBA from soil researchgate.net. Plant root exudates can also play a role, potentially influencing degradation pathways and enhancing the breakdown of mixed contaminants nih.gov.

Engineered systems, such as bioreactors, are also employed conicet.gov.ar. In continuous-flow reactors, Pseudomonas putida demonstrated sustained removal of 3-CBA, achieving over 90% efficiency even with increased organic loads conicet.gov.ar. The use of electron shuttle systems in conjunction with bacterial degradation represents a promising strategy for remediating water contaminated with chlorinated aromatic compounds nih.gov.

Factors Influencing Remediation Efficacy

The success of bioremediation strategies is significantly impacted by environmental factors mdpi.comresearchgate.net. Heavy metals, often co-contaminants in industrial sites, can inhibit microbial activity and biodegradation rates mdpi.com. However, some studies suggest that certain bacterial species can adapt to metal presence or that dual bioaugmentation with metal-detoxifying and organic-degrading microbes can be effective mdpi.com. Understanding these factors is crucial for designing effective remediation plans mdpi.comresearchgate.net.

Data Table 1: Bacterial Strains and Their Degradation Performance for this compound

Bacterial StrainTarget CompoundConcentration (mg/L or µM)Degradation TimeRemoval Efficiency (%)NotesReference
Pseudomonas putida (indigenous)This compound100 mg/L28 hours~92.2% (compound)High removal efficiency, also significant COD removal. conicet.gov.ar
Pseudomonas putida (indigenous)This compound100 mg/L14 hours~92.0% (compound)Capable of degrading up to 1,000 mg/L. researchgate.net
Bacillus mucilaginosus MAM-24This compoundNot specifiedNot specifiedNot specifiedInitiates dechlorination to benzoic acid. research-nexus.net
Rhodococcus opacus 1CPThis compoundNot specifiedNot specifiedNot specifiedExhibits induced 3-chlorobenzoate-1,2-dioxygenase activity. mdpi.com
Various isolates (e.g., MAM-3, MAM-4)This compound100-500 µMNot specified100% (at 100 µM)Degradation efficiency declined at higher concentrations (>500 µM). research-nexus.net

Advanced Spectroscopic and Computational Analysis of 3 Chlorobenzoic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of 3-Chlorobenzoic acid. Computational calculations, particularly using Density Functional Theory (DFT), are often employed to complement experimental findings and provide a more detailed assignment of vibrational modes. researchgate.netnih.gov

The FT-IR spectrum of this compound (3-CBA) has been recorded and analyzed, providing a vibrational fingerprint of the molecule. researchgate.netnih.gov The spectrum is characterized by absorption bands corresponding to the vibrations of its carboxylic acid group and the substituted benzene (B151609) ring. High-resolution spectra are typically recorded using techniques such as pressed potassium bromide (KBr) pellets. asianjournalofphysics.com

Key functional group vibrations include the O-H stretch of the carboxylic acid, which appears as a broad band, and the sharp, intense C=O stretching vibration. The aromatic C-H stretching vibrations are observed at higher wavenumbers, while C-C stretching vibrations within the benzene ring appear in the fingerprint region. The C-Cl stretching and bending vibrations are also identifiable. mdpi.com Theoretical calculations using methods like HF and DFT (B3LYP) with basis sets such as 6-311+G(d,p) have been used to calculate the fundamental vibrational frequencies, which show good agreement with experimental data after scaling. researchgate.netnih.gov

Table 1: Selected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Description
O-H Stretch ~3300-2500 (broad) Carboxylic acid hydroxyl group
C-H Stretch ~3100-3000 Aromatic ring
C=O Stretch ~1700 Carboxylic acid carbonyl group
C=C Stretch ~1600-1450 Aromatic ring

Note: Frequencies are approximate and can vary based on the experimental conditions.

Complementing FT-IR, the FT-Raman spectrum of 3-CBA provides information on the non-polar bonds and symmetric vibrations within the molecule. researchgate.netnih.gov The spectrum is typically excited using a laser source, such as a Nd:YAG laser at 1064 nm. indexcopernicus.com The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. asianjournalofphysics.com

In the FT-Raman spectrum, the C=C stretching vibrations of the aromatic ring are usually strong. The C=O stretching mode also appears with significant intensity, enhanced by conjugation with the phenyl ring. indexcopernicus.com As with FT-IR, DFT and HF computational methods are valuable for predicting and assigning the Raman active modes. researchgate.netnih.gov

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Description
C-H Stretch ~3100-3000 Aromatic ring
C=O Stretch ~1650 Carboxylic acid carbonyl group
C=C Stretch ~1600 Aromatic ring (strong intensity)

Note: Frequencies are approximate and can vary based on the experimental conditions.

Surface-Enhanced Raman Spectroscopy (SERS) has been utilized as a highly sensitive analytical technique to study this compound, particularly in biological contexts. researchgate.net SERS has been employed to investigate the antibacterial activities of 3-CBA and its metal complexes against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. researchgate.netnih.gov

In these studies, silver nanoparticles are often used as the SERS substrate. researchgate.net The technique allows for the detection of biochemical changes within bacterial cells upon interaction with 3-CBA, observing alterations in lipids, proteins, DNA/RNA, and other cellular components through their unique SERS spectral features. nih.gov The results indicate that 3-CBA and its complexes can cause significant degradation in bacterial cells, with the SERS technique, combined with multivariate analysis methods like Principal Component Analysis (PCA), successfully differentiating the mechanisms of action. researchgate.netnih.govcolab.ws

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the hydrogen and carbon atomic environments within the molecule. researchgate.net

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its protons. The spectrum typically shows a very deshielded singlet for the carboxylic acid proton and a complex multiplet pattern for the four aromatic protons. rsc.orgchemicalbook.com The specific chemical shifts and coupling constants are dependent on the solvent used.

In DMSO-d₆, the carboxylic acid proton appears as a broad singlet at approximately 13.34-13.36 ppm. rsc.orgchemicalbook.com The aromatic protons resonate in the region of 7.55 to 7.93 ppm. chemicalbook.com The proton at position 2 (ortho to the carboxyl group) often appears as a triplet or multiplet, while the other aromatic protons show complex splitting patterns (multiplets or doublet of doublets of doublets) due to their respective couplings. rsc.org

Table 3: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton Chemical Shift (δ) ppm Multiplicity
-COOH 13.34 s (singlet)
Aromatic H 7.93 m (multiplet)
Aromatic H 7.71 m (multiplet)

Data sourced from ChemicalBook, based on a 400 MHz spectrum in DMSO-d₆. chemicalbook.com Note that specific assignments for the aromatic protons can vary.

The ¹³C NMR spectrum reveals the seven distinct carbon environments in the this compound molecule. The chemical shifts are influenced by the electronegativity of the substituents (chlorine and carboxylic acid) and their position on the benzene ring. The carbon of the carbonyl group is the most deshielded, appearing at the lowest field. Quaternary carbons, those not bonded to any hydrogen, typically show weaker signals. oregonstate.edu

In DMSO, the carbonyl carbon (C=O) resonates at approximately 166.5 ppm. rsc.orgchemicalbook.com The carbon atom attached to the chlorine (C-Cl) appears around 133.8 ppm. The other aromatic carbons are found between approximately 128 and 134 ppm. rsc.orgchemicalbook.com

Table 4: ¹³C NMR Chemical Shifts for this compound in DMSO

Carbon Chemical Shift (δ) ppm
C=O 166.54
C-Cl 133.82
C (Aromatic) 133.37
C (Aromatic) 133.15
C (Aromatic) 131.30
C (Aromatic) 129.30

Data sourced from ChemicalBook, based on a 100 MHz spectrum in DMSO. chemicalbook.com

Table 5: List of Compounds Mentioned

Compound Name
This compound
4-amino-2-chloropyridine
2-amino-4-chloropyridine
4-chlorobenzoic acid
Acetonitrile
Bacillus subtilis
Benzoic acid
Escherichia coli
Potassium bromide
Silver nitrate
Trisodium citrate (B86180)

¹⁷O NMR Spectra

Oxygen-17 (¹⁷O) NMR spectroscopy provides valuable insights into the local environment of oxygen atoms within a molecule. For m-chlorobenzoic acid, solid-state ¹⁷O NMR studies have been conducted to determine the quadrupole coupling parameters. At 291 K, the carbonyl oxygen (C=O) exhibits a quadrupole coupling constant (ωQ) of 6.440 ± 0.020 MHz with an asymmetry parameter (ηQ) of 0.565 ± 0.012. ox.ac.uk The hydroxyl oxygen (C-OH) shows an ωQ of 6.610 ± 0.020 MHz and an ηQ of 0.250 ± 0.015. ox.ac.uk These parameters are sensitive to the electronic environment and hydrogen bonding interactions, making ¹⁷O NMR a powerful tool for structural elucidation in the solid state. ox.ac.ukdatapdf.com

Table 1: ¹⁷O Quadrupole Parameters for m-Chlorobenzoic Acid at 291 K ox.ac.uk

Oxygen SiteωQ (MHz)ηQ
C=O6.440 ± 0.0200.565 ± 0.012
C-OH6.610 ± 0.0200.250 ± 0.015

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals characteristic fragmentation patterns. Under electron ionization (EI), the mass spectrum does not show a selective loss of chlorine. nih.gov The major deprotonated molecular ion is observed at an m/z of 157.002 [M−H]⁻. nih.gov The top five peaks in the positive ionization mode (70 eV) are observed at m/z 139, 156, 111, 141, and 75. nih.gov

Identification of Degradation Metabolites using HPLC/MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC/MS/MS) is a powerful technique for identifying metabolites from the degradation of this compound (3-CBA). In studies of bacterial degradation of 3-CBA, HPLC analysis has been used to monitor the concentration of the parent compound and detect the formation of intermediate metabolites. nih.gov Mass spectrometry, often using an electrospray ionization source in negative polarity mode, is then employed to identify these metabolites. nih.gov

For instance, in the degradation of 3-CBA by bacterial strains, two primary metabolites have been identified. nih.gov These were detected as deprotonated molecular ions [M-H]⁻ in the mass spectra. The identified metabolites are chloro-cis,cis-muconate, with a corresponding m/z of 174.99, and maleylacetate, with an m/z of 157.02. nih.gov The use of UHPLC-MS/MS offers high selectivity and sensitivity, which is crucial for the analysis of transformation products and metabolites in complex matrices. mdpi.com

Table 2: Degradation Metabolites of this compound Identified by HPLC/MS/MS nih.gov

MetaboliteDeprotonated Molecular Ion (m/z)
Chloro-cis,cis-muconate174.99
Maleylacetate157.02

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound dissolved in alcohol shows maximum absorption at two wavelengths. nih.gov The primary absorption peak is observed at 230 nm with a log ε of 3.92, and a secondary, less intense peak appears at 284 nm with a log ε of 2.98. nih.gov These absorption bands are characteristic of the electronic transitions within the aromatic ring and the carboxyl group.

Quantum Chemical and Computational Studies

Quantum chemical calculations have been extensively used to investigate the molecular structure, vibrational frequencies, and electronic properties of this compound. nih.govresearchgate.netmdpi.comresearchgate.net These theoretical studies provide a deeper understanding of the experimental data and allow for the prediction of various molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely employed computational method for studying this compound. nih.govresearchgate.netmdpi.com Various functionals, such as B3LYP, B3PW91, and CAM-B3LYP, combined with different basis sets like 6-311+G(d,p), have been used to calculate the optimized geometry, vibrational frequencies, and electronic properties of the molecule. nih.govmdpi.comnih.govtorvergata.it These calculations have been instrumental in analyzing the vibrational spectra (FT-IR and FT-Raman), understanding non-covalent interactions, and determining properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP). nih.govresearchgate.netmdpi.com

DFT calculations have been performed to determine the optimized geometrical parameters of this compound. nih.govtorvergata.it These calculations provide detailed information on bond lengths and bond angles. For example, studies using the B3LYP-D3/6-311++G(d,p) level of theory have been used to model and optimize the structures of co-crystals involving this compound, providing insights into intermolecular interactions. mdpi.com The choice of functional and basis set, such as CAM-B3LYP with a 6-311G+(d,p) basis set, has been shown to be reliable for geometry optimization and subsequent property calculations. nih.govtorvergata.it

Vibrational Frequencies and Intensities

The vibrational characteristics of this compound (3CBA) have been thoroughly examined through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. nih.govresearchgate.net Experimental spectra were recorded for the compound in its liquid state. nih.govresearchgate.net To complement these experimental findings, computational calculations were performed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically with LSDA, B3LYP, B3PW91, and MPW1PW91 functionals, employing the 6-311+G(d,p) basis set. nih.govresearchgate.net

The theoretically calculated vibrational frequencies were scaled to facilitate a more accurate comparison with the experimental data, revealing a strong correlation between the two. nih.govresearchgate.net This agreement underscores the efficacy of hybrid computational approaches in accurately describing the vibrational modes of the molecule. nih.govresearchgate.net A comparison between the simulated and experimental spectra offers valuable insights into these vibrational modes. nih.govresearchgate.net The presence of substituent groups is known to influence core vibrations, such as C-C and C-C-C stretching and bending, with the mass and electronegativity of these groups playing a significant role. researchgate.net

A detailed assignment of the observed vibrational frequencies for this compound has been made based on these combined experimental and theoretical studies. The table below presents a selection of these assignments.

Table 1: Selected Vibrational Frequencies of this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretch 3570 3568
C=O Stretch 1730 1732
C-C Stretch (ring) 1595 1594
C-Cl Stretch 750 748

Data derived from computational studies using DFT (B3LYP/6-311+G(d,p)).

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) analysis serves as a valuable tool for visualizing the charge distribution on a molecule's surface, thereby identifying its electrophilic and nucleophilic sites. researchgate.net For this compound, MESP mapping was carried out using DFT calculations. nih.govresearchgate.net

The MESP map utilizes a color-coded system to represent different electrostatic potential regions. researchgate.net Areas with the most negative potential, indicating electron-rich regions susceptible to electrophilic attack, are colored red. researchgate.net Conversely, regions with the most positive potential, which are electron-deficient and prone to nucleophilic attack, are depicted in blue. researchgate.net Green areas represent regions of zero potential. researchgate.net

In the MESP map of this compound, the most negative potential is localized around the oxygen atoms of the carboxylic group, identifying them as the primary sites for electrophilic interaction. semanticscholar.org The hydrogen atom of the hydroxyl group and the regions around the chlorine atom exhibit a positive potential, indicating them as likely sites for nucleophilic attack. This detailed mapping provides a clear visual representation of the molecule's reactivity and intermolecular interaction sites. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, the HOMO and LUMO energies were calculated using DFT methods. nih.govmdpi.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org In this compound, the HOMO is primarily localized on the carboxylic acid group, while the LUMO density is distributed over the amino group and the carbon-carbon bonds of the pyridine (B92270) ring in its co-crystal with 2-amino-4-chloropyridine. mdpi.com

The energy gap between the HOMO and LUMO provides insight into the molecule's stability; a smaller gap suggests higher reactivity. numberanalytics.com The calculated HOMO-LUMO gap for this compound indicates its potential for charge transfer within the molecule. nih.govmalayajournal.org

Table 2: Frontier Molecular Orbital Properties of this compound Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (eV)
This compound:4-Amino-2-chloropyridine cocrystal -6.76 -1.38 5.38
2-Amino-4-chloropyridinium 3-chlorobenzoate (B1228886) -6.10 -3.01 3.09

Data from a study on co-crystals and molecular salts of this compound. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.dempg.de This analysis provides a quantitative description of bonding interactions and charge distribution within a molecule. uni-muenchen.de

NBO analysis for molecules containing this compound has been performed to understand the intramolecular interactions and the nature of chemical bonds. researchgate.netuky.edu The analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory, which reveals delocalization effects and deviations from an idealized Lewis structure. uni-muenchen.de For instance, in a related compound, NBO calculations confirmed the composition and sigma bond character of N-C bonds. uky.edu

Chemical Hardness, Chemical Potential, and Electrophilicity Indices

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov These parameters provide a quantitative measure of a molecule's reactivity and stability. nih.govsemanticscholar.org

Chemical Potential (μ) : This is related to the escaping tendency of electrons from a system and is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η) : This measures the resistance to change in the electron distribution and is calculated as η = (ELUMO - EHOMO) / 2. nih.gov A lower chemical hardness indicates higher reactivity. semanticscholar.org

Electrophilicity Index (ω) : This quantifies the ability of a species to accept electrons and is calculated as ω = μ² / (2η). nih.govsemanticscholar.org

Calculations for this compound have provided values for these indices, which are instrumental in predicting its chemical behavior in various reactions. nih.gov The calculated values indicate a significant potential for reactivity. semanticscholar.org

Table 3: Calculated Reactivity Indices for a Copper(II) Complex with Chlorobenzoate

Parameter Value
Ionization Potential (I) -
Electron Affinity (A) -
Chemical Hardness (η) Low
Chemical Potential (μ) -
Electronegativity (χ) Significant
Electrophilicity Index (ω) Significant

Qualitative data derived from a study on a copper(II) complex involving 4-chlorobenzoate (B1228818), indicating the reactive nature of such compounds. semanticscholar.org

Prediction of pKa Values

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in a solution. Computational methods have been developed to predict pKa values, which can be a valuable complement to experimental measurements. torvergata.itresearchgate.netresearchgate.net

For this compound, various computational models have been employed to predict its pKa. torvergata.it One study utilized Density Functional Theory (DFT) with different functionals (CAM-B3LYP, B3PW91, PBE1PBE, etc.) and the 6-311+G(d,p) basis set, incorporating the SMD continuum solvation model to simulate the aqueous environment. torvergata.it The B3PW91 functional was found to provide a reasonably accurate prediction for the pKa of this compound. torvergata.it Another approach involves using the semiempirical PM6 method, which has also been shown to predict the pKa of benzoic acids with reasonable accuracy. nih.gov The experimental pKa of this compound is reported as 3.83. torvergata.it

Table 4: Predicted pKa Values of this compound using Different Functionals

Functional Predicted pKa
CAM-B3LYP 3.91
B3PW91 3.62
PBE1PBE 3.67
PBEPBE 5.91
TPSSTPSS 5.03
WB97XD 2.59

Experimental pKa = 3.83. torvergata.it

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to study the properties of this compound. nih.govacs.orgacs.org High-level ab initio methods like the G3(MP2) theory have been used to calculate the standard molar enthalpies of formation in the gaseous state. nih.govacs.orgacs.org

These calculations involve determining the molecule's energy at different levels of theory and using this information to derive thermochemical data. acs.org The G3(MP2) method, a modification of the G3 theory, provides accurate energies with reduced computational cost. acs.org The results from these ab initio calculations, particularly when using homodesmic reactions, have shown excellent agreement with experimental thermochemical data for chlorobenzoic acids. nih.govacs.orgacs.org These computational studies have been crucial in resolving uncertainties in the available experimental data. acs.org

G3(MP2) Theory for Enthalpies of Formation and Strain

A sophisticated computational approach, known as Gaussian-3 using reduced Møller-Plesset order (G3(MP2)) theory, has been employed to determine the thermochemical properties of chlorobenzoic acids, including this compound. acs.org This method is a modification of the more computationally intensive G3 theory and provides a reliable means of calculating molecular energies with a high degree of accuracy, while saving considerable computational time. acs.org The G3(MP2) procedure involves calculations based on ab initio molecular orbital theory, using geometries derived from second-order Møller-Plesset perturbation theory and a series of single-point energy calculations to arrive at a final, accurate energy value. acs.org

Researchers have utilized the G3(MP2) level of theory to perform ab initio calculations on all three isomers of chlorobenzoic acid. acs.org The standard molar enthalpies of formation (ΔfH°m) in the gaseous state at 298.15 K were determined using two primary theoretical routes: atomization reactions and homodesmic reactions. acs.org While standard Gaussian-n theories often use atomization reactions, homodesmic reactions are considered an improvement as they conserve not only the types of chemical bonds but also the hybridization of the atoms within those bonds. acs.org

The calculations for this compound revealed a notable difference between the two methods. The enthalpy of formation derived from the atomization procedure was found to be systematically more negative by about 10 kJ·mol⁻¹ compared to experimental results. acs.org In contrast, the value calculated using a homodesmic reaction showed excellent agreement with the experimentally determined value. acs.orgnih.gov This demonstrates the enhanced accuracy of using well-chosen homodesmic reactions for such calculations. acs.org

The strain enthalpies for the chlorobenzoic acid isomers were also evaluated using a computational approach. acs.orgnih.gov This was achieved through an isodesmic reaction procedure, which allows for the assessment of molecular strain. acs.orgnih.gov

The G3(MP2) calculated enthalpies of formation for this compound, alongside its isomers for comparison, are presented below, contrasted with the experimental values.

Research Findings: G3(MP2) Calculated and Experimental Enthalpies of Formation

The following table summarizes the standard enthalpy of formation (ΔfH°m) in the gaseous phase at 298.15 K for the chlorobenzoic acid isomers, as determined by G3(MP2) calculations and experimental measurements. acs.org

CompoundG3(MP2) via Atomization (kJ·mol⁻¹)G3(MP2) via Homodesmic Reaction (kJ·mol⁻¹)Experimental Value (kJ·mol⁻¹)
2-Chlorobenzoic acid-314.6-303.9-303.6 ± 0.6
This compound -331.9 -321.3 -322.6 ± 1.1
4-Chlorobenzoic acid-333.8-323.2-322.0 ± 2.3

Biological and Pharmacological Research on 3 Chlorobenzoic Acid and Derivatives

Antimicrobial Activity

3-Chlorobenzoic acid and its derivatives have been a subject of interest in the search for new antimicrobial agents. chemicalbook.com Research has shown that these compounds exhibit a range of activities against various pathogenic microorganisms.

Antibacterial Properties

Derivatives of this compound have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the primary molecule play a significant role in determining the antibacterial efficacy.

Research has highlighted the potential of this compound derivatives against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). A study on organotin(IV) chlorobenzoates revealed that triphenyltin(IV) derivatives, including the m-chlorobenzoate, were active against S. aureus. unila.ac.id Specifically, triphenyltin(IV) o-chlorobenzoate showed strong activity, with a significant inhibition zone at a concentration of 300 ppm. researchgate.net Another study identified 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, as having antimicrobial activity against MRSA. nih.gov Furthermore, pyrazole (B372694) derivatives incorporating a 3-chloro-4-methyl aniline (B41778) moiety demonstrated potent inhibition of S. aureus growth, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 6.25 µg/mL. mdpi.com In contrast, some synthesized piperazine (B1678402) derivatives of phenothiazine (B1677639) showed good antibacterial activity against Staphylococcus aureus. thieme-connect.com

A novel benzoic acid derivative, (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA), has been reported to have potent activity against S. aureus. tandfonline.com

**Table 1: Antibacterial Activity of this compound Derivatives against *Staphylococcus aureus***

Compound/Derivative Bacterial Strain Activity/Measurement Source
Triphenyltin(IV) m-chlorobenzoate S. aureus Active unila.ac.id
Triphenyltin(IV) o-chlorobenzoate S. aureus >16 mm inhibition zone at 300 ppm researchgate.net
2-Amino-3-chlorobenzoic acid MRSA Antimicrobial activity observed nih.gov
Pyrazole derivative with 3-chloro-4-methyl aniline S. aureus MIC: 3.12–6.25 µg/mL mdpi.com
(E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA) S. aureus Potent activity tandfonline.com
Piperazine derivatives of phenothiazine S. aureus Good antibacterial activity thieme-connect.com

The effectiveness of this compound derivatives against Escherichia coli appears to be more varied. While some derivatives show activity, others are less effective. For instance, a study on organotin(IV) chlorobenzoates found that none of the synthesized diphenyltin(IV) or triphenyltin(IV) chlorobenzoates, including the 3-chloro derivatives, exhibited activity against E. coli. unila.ac.idresearchgate.net However, research on dibutyltin(IV) di-m-chlorobenzoate showed it had a Minimum Inhibitory Concentration (MIC) of 40 ppm against E. coli. arpnjournals.org Additionally, a zinc complex of this compound was found to cause degradation in E. coli cells. chemicalbook.com In contrast, certain piperazine derivatives of phenothiazine did not show any zone of inhibition against E. coli. thieme-connect.com

**Table 2: Antibacterial Activity of this compound Derivatives against *Escherichia coli***

Compound/Derivative Activity/Measurement Source
Diphenyltin(IV) and Triphenyltin(IV) 3-chlorobenzoates No activity unila.ac.idresearchgate.net
Dibutyltin(IV) di-m-chlorobenzoate MIC of 40 ppm arpnjournals.org
Zinc complex of this compound Caused cellular degradation chemicalbook.com
Piperazine derivatives of phenothiazine No zone of inhibition thieme-connect.com

Several derivatives of this compound have shown promising activity against Bacillus subtilis. Organotin(IV) compounds, specifically triphenyltin(IV) 3-chlorobenzoate (B1228886), were reported to be active against B. subtilis, with its activity being more pronounced against this bacterium compared to P. aeruginosa. orientjchem.orgresearchgate.net A zinc complex of this compound has also been shown to cause more degradation in B. subtilis cells compared to the ligand alone. chemicalbook.com Furthermore, a novel benzoic acid derivative, (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA), was reported to have potent activity against B. subtilis. tandfonline.com Similarly, some synthesized piperazine derivatives of phenothiazine exhibited good antibacterial activity against this bacterium. thieme-connect.com

**Table 3: Antibacterial Activity of this compound Derivatives against *Bacillus subtilis***

Compound/Derivative Activity/Measurement Source
Triphenyltin(IV) 3-chlorobenzoate Active, more so than against P. aeruginosa orientjchem.orgresearchgate.net
Zinc complex of this compound Caused cellular degradation chemicalbook.com
(E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA) Potent activity tandfonline.com
Piperazine derivatives of phenothiazine Good antibacterial activity thieme-connect.com

The activity of this compound derivatives against Pseudomonas aeruginosa has been documented in several studies. Triphenyltin(IV) 3-chlorobenzoate was found to be active against P. aeruginosa at a concentration of 200 ppm. orientjchem.orgresearchgate.net However, the inhibition zone was smaller compared to that observed for B. subtilis, suggesting lower sensitivity of P. aeruginosa to this compound. orientjchem.org In contrast, some piperazine derivatives of phenothiazine did not show any zone of inhibition against P. aeruginosa. thieme-connect.com

**Table 4: Antibacterial Activity of this compound Derivatives against *Pseudomonas aeruginosa***

Compound/Derivative Activity/Measurement Source
Triphenyltin(IV) 3-chlorobenzoate Active at 200 ppm orientjchem.orgresearchgate.net
Piperazine derivatives of phenothiazine No zone of inhibition thieme-connect.com

Antifungal Activity (e.g., against Aspergillus strains)

Research has also explored the antifungal potential of this compound and its derivatives, particularly against Aspergillus species. One study indicated that benzoic acid analogues, including those with a chloro group, demonstrated antifungal activity against strains of Aspergillus flavus, Aspergillus fumigatus, and Aspergillus terreus. nih.gov Another study on piperazine derivatives of phenothiazine found that all the synthesized compounds exhibited good antifungal activity against Aspergillus species. thieme-connect.comthieme-connect.de Furthermore, a series of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol derivatives, synthesized from 4-chlorobenzoic acid, showed that some compounds had significant antifungal activity against A. fumigatus and A. flavus. wjpsonline.com

**Table 5: Antifungal Activity of this compound Derivatives against Aspergillus strains***

Compound/Derivative Fungal Strain(s) Activity/Measurement Source
Benzoic acid analogues with chloro group A. flavus, A. fumigatus, A. terreus Antifungal activity observed nih.gov
Piperazine derivatives of phenothiazine Aspergillus species Good antifungal activity thieme-connect.comthieme-connect.de
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol derivatives A. fumigatus, A. flavus Significant antifungal activity wjpsonline.com

Anticancer Research

Derivatives of this compound have emerged as a subject of significant interest in oncological research, with studies exploring their potential as therapeutic agents. ontosight.ai Notably, the synthetic derivative 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, has demonstrated considerable anticancer properties. nih.govmdpi.com Research has also been conducted on other derivatives, such as N,N'-disubstituted thioureas derived from this compound, which have shown cytotoxic potential against lung cancer cell lines. nih.gov

Efficacy against Breast Cancer Cell Lines (e.g., MDA-MB-231)

The derivative 2-amino-3-chlorobenzoic acid (2A3CB) has exhibited potent cytotoxic effects against the triple-negative breast cancer cell line, MDA-MB-231. nih.govresearchgate.net The efficacy of 2A3CB was found to be time-dependent, with IC50 values (the concentration required to inhibit the growth of 50% of cells) recorded at 26 µM, 5 µM, and 7.2 µM after 24, 48, and 72 hours of treatment, respectively. nih.govresearchgate.net These findings highlight the potential of this compound in targeting aggressive forms of breast cancer. researchgate.net

Table 1: Cytotoxic Efficacy of 2-amino-3-chlorobenzoic acid (2A3CB) on MDA-MB-231 Cells

Time (hours) IC50 (µM)
24 26
48 5
72 7.2

Data sourced from studies on the effects of 2A3CB on breast cancer cell viability. nih.govresearchgate.net

Induction of Apoptosis via Caspase-Mediated Pathways

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. nih.govaip.org Studies on 2-amino-3-chlorobenzoic acid (2A3CB) have shown that it triggers apoptosis in MDA-MB-231 cells through caspase-mediated pathways. nih.govresearchgate.net This involves the activation of a cascade of caspase enzymes, which are crucial executioners of apoptosis. researchgate.net Specifically, treatment with 2A3CB has been shown to activate caspase-9 and caspase-3. researchgate.net Similarly, other benzoic acid derivatives have been found to induce the extrinsic apoptotic pathway by activating caspase 3 and caspase 8. nih.gov The process of apoptosis is essential for normal tissue development and for eliminating damaged or cancerous cells. researchgate.net

Modulation of Cancer-Related Pathways (e.g., PI3K/AKT through miRNA regulation)

The anticancer effects of 2-amino-3-chlorobenzoic acid (2A3CB) are also linked to its ability to modulate critical signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. researchgate.netmdpi.com This pathway is frequently overactive in many cancers, promoting cell survival, growth, and proliferation. ncl.ac.uk Research has indicated that 2A3CB can down-regulate the expression of PI3K and AKT in MDA-MB-231 cells. mdpi.com This modulation appears to be mediated, at least in part, through the regulation of microRNAs (miRNAs). mdpi.com Specifically, 2A3CB treatment has been associated with changes in the expression of miRNAs such as miR-21, miR-23, miR-142, and miR-221, which are known to target components of the PI3K/AKT pathway. mdpi.com The dysregulation of miRNAs is a common feature in cancer, and targeting these molecules represents a promising therapeutic strategy. cas.org

Downregulation of PTEN, PCNA, BAX, and STAT3 Expression

Further investigation into the molecular mechanisms of 2-amino-3-chlorobenzoic acid (2A3CB) has revealed its ability to downregulate the expression of several key proteins involved in cancer. nih.govresearchgate.net Treatment of MDA-MB-231 cells with 2A3CB resulted in decreased expression levels of PTEN, PCNA, BAX, and STAT3. nih.govresearchgate.net

PTEN is a tumor suppressor gene that is often mutated or lost in many types of cancer. mdpi.com

PCNA (Proliferating Cell Nuclear Antigen) is essential for DNA replication and repair, and its high expression is a marker of cell proliferation. nih.gov

BAX is a pro-apoptotic protein, and its downregulation in this context is an area for further investigation.

STAT3 is a transcription factor that promotes cell proliferation and survival and is often constitutively active in cancer cells. nih.gov

The downregulation of these proteins suggests that 2A3CB can inhibit metastasis by suppressing invasion and migration. nih.govresearchgate.net

Inhibition of Cell Proliferation, Migration, and Invasion

Consistent with its molecular effects, 2-amino-3-chlorobenzoic acid (2A3CB) has been shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.govresearchgate.net The inhibition of cell proliferation was further supported by a decrease in alkaline phosphatase (ALP) activity, an enzyme associated with cell growth, following treatment with 2A3CB. nih.gov The ability to block the migration and invasion of cancer cells is a critical aspect of anticancer therapy, as it can prevent the spread of tumors to other parts of the body (metastasis). acs.orgnih.gov

Enzymatic Inhibition Studies

Derivatives of this compound have also been investigated for their ability to inhibit various enzymes. For instance, N,N'-disubstituted thioureas derived from this compound have shown potent urease inhibition activities. nih.gov One particular derivative exhibited a very low IC50 value of 1.23 µM, indicating strong inhibitory potential. nih.gov Additionally, this compound itself has been studied as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. aip.orgresearchgate.net In a study investigating various benzoic acid derivatives, this compound was identified as a potential lead molecule for the development of novel AChE inhibitors. aip.orgresearchgate.net Furthermore, research on Rhodococcus opacus has explored the inhibition of 3-chlorobenzoate 1,2-dioxygenase by 2- and 4-chlorobenzoate (B1228818), providing insights into the competitive inhibition of enzymes involved in the degradation of chlorinated aromatic compounds. mdpi.com

Table 2: Investigated Enzymatic Inhibition by this compound and its Derivatives

Derivative/Compound Target Enzyme Study Focus
N,N'-disubstituted thioureas Urease Potent inhibition activity, with one derivative showing an IC50 of 1.23 µM. nih.gov
This compound Acetylcholinesterase (AChE) Identified as a potential lead molecule for novel AChE inhibitors. aip.orgresearchgate.net

Inhibition of 3-Chlorobenzoate 1,2-Dioxygenase

The enzyme 3-chlorobenzoate 1,2-dioxygenase (3-CBDO) plays a crucial role in the microbial degradation of 3-chlorobenzoate (3-CBA). Research has shown that the activity of this enzyme can be inhibited by various compounds, including its own substrate and its structural analogs.

An investigation using intact cells of Rhodococcus opacus 1CP, which can utilize 3-CBA, revealed the complex kinetics of 3-CBDO. mdpi.comnih.gov The activity of the enzyme, measured by the rate of oxygen consumption in the presence of 3-CBA, showed a sigmoidal relationship with the substrate concentration, indicating positive kinetic cooperativity. nih.gov This means the binding of one substrate molecule to the enzyme increases the enzyme's affinity for subsequent substrate molecules. However, inhibition by an excess of the substrate 3-CBA was also observed. mdpi.comnih.gov

The study further explored the inhibitory effects of 2-chlorobenzoate (B514982) (2-CBA) and 4-chlorobenzoate (4-CBA) on 3-CBDO activity using an electrochemical reactor microbial sensor. mdpi.comnih.gov The findings indicated different modes of inhibition for these two analogs. 2-CBA was found to be a competitive inhibitor, binding to the active sites of 3-CBDO and directly competing with the natural substrate, 3-CBA. mdpi.com In contrast, 4-CBA exhibited a transient type of inhibition, suggesting it binds to regulatory sites on the enzyme rather than the active site. mdpi.com This interaction with 4-CBA altered the enzyme's kinetics, causing the disappearance of the S-shaped curve of the velocity versus substrate concentration dependence, and it was assumed that 4-CBA could not be catalytically transformed by the 3-CBDO of Rhodococcus opacus 1CP cells. mdpi.comnih.gov

Inhibitor Organism Enzyme Inhibition Type Key Finding
2-Chlorobenzoate (2-CBA)Rhodococcus opacus 1CP3-Chlorobenzoate 1,2-DioxygenaseCompetitiveBinds to the active site, competing with 3-CBA. mdpi.com
4-Chlorobenzoate (4-CBA)Rhodococcus opacus 1CP3-Chlorobenzoate 1,2-DioxygenaseTransientBinds to regulatory sites, altering enzyme kinetics. mdpi.com
3-Chlorobenzoate (3-CBA)Pseudomonas testosteroni B-356Biphenyl and Chlorobiphenyl OxygenasesProduct InhibitionMost effective inhibitor among monochlorobenzoates, reducing the transformation of biphenyls. asm.org

Molecular Docking Analysis for Biological Activity Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein, providing insights into potential biological activities. This approach has been applied to various derivatives of this compound to explore their therapeutic potential.

Table: Urease Inhibition by N,N'-Disubstituted Thiourea (B124793) Derivatives of this compound Data sourced from a study on a 38-member library of analogues. nih.gov

CompoundTarget EnzymePredicted Biological ActivityKey Finding
16 (an N,N'-disubstituted thiourea derivative)UreaseUrease InhibitionExhibited the most significant activity with an IC50 value of 1.23±0.1μM. nih.gov
Various thiourea derivativesNot specifiedCytotoxicityShowed significant toxicity against lung cancer cell lines, influenced by side groups. nih.gov

In other research, molecular docking was used to evaluate the potential of different classes of compounds derived from or related to chlorinated benzoic acids. For instance, cocrystals of this compound with amino-chloropyridine derivatives were synthesized, and their biological activities against bacterial strains were assessed, supported by Density Functional Theory (DFT) calculations and molecular docking to understand their structure-activity relationships. researchgate.net Similarly, amide derivatives synthesized from various substituted aromatic carboxylic acids were evaluated for antimicrobial and antileishmanial activity, with molecular docking used to validate the experimental results for the most potent compounds. tandfonline.com

Furthermore, docking studies have been instrumental in the field of anticancer research. Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide were studied for their antiproliferative activity against colon cancer cell lines. mdpi.com Induced-fit docking against the PI3Kα enzyme showed that the derivatives could occupy the binding site and interact with key residues. mdpi.com In another study, quinazolinone derivatives substituted with benzoic acid were synthesized and tested for anticancer activity against a breast cancer cell line, with docking studies used to analyze the interaction with the target protein. derpharmachemica.com

Future Directions and Research Gaps

Q & A

Q. How do genetic clusters in plasmids regulate 3-chlorobenzoic acid degradation?

In Pseudomonas putida (plasmid pAC27), a 4.2-kb gene cluster encodes enzymes for chlorocatechol metabolism. Homologous regions in Alcaligenes eutrophus (plasmid pJP4) require structural rearrangements (e.g., stem-loop formations) for efficient expression. These regulatory differences highlight species-specific adaptation to chlorinated substrates .

Q. Why do conflicting reports exist regarding dominant degradation pathways (dioxygenase vs. monooxygenase)?

Pathway dominance depends on microbial strain and environmental conditions. For example:

  • Desulfomonile tiedjei utilizes reductive dehalogenation under anaerobic conditions, coupling this compound reduction to ATP synthesis .
  • Aerobic Pseudomonas strains favor oxidative pathways (e.g., dioxygenases). Contradictions arise from experimental variables like oxygen availability, substrate concentration, and enzyme induction .

Q. How does the Abraham model account for solvent-solute interactions in solubility predictions?

The model correlates log10(solubility) with solvent-specific coefficients (e.g., dipolarity, hydrogen-bond basicity) and solute descriptors. For this compound, deviations in polar solvents (e.g., 1-propanol) are attributed to hydrogen-bonding interactions, validated by <5% error in predicted vs. experimental log10c1 values .

Q. What analytical challenges arise in quantifying this compound in environmental samples?

Co-elution with structurally similar chlorinated aromatics (e.g., dichlorobenzoates) complicates HPLC/MS analysis. Use isotope-labeled internal standards (e.g., <sup>13</sup>C-3-chlorobenzoic acid) and high-resolution mass spectrometry (HRMS) to improve specificity. Environmental matrices (e.g., soil) require solid-phase extraction (SPE) for preconcentration .

Q. How does this compound impact microbial consortia in bioremediation studies?

In soil microcosms, this compound selectively enriches dehalogenating bacteria (e.g., Desulfomonile spp.), reducing its concentration by >90% over 16 weeks. Metabolites like benzoate are further mineralized by secondary microbial populations, emphasizing the need for community-level analysis in bioremediation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.